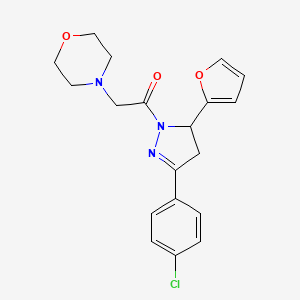

1-(3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Novel synthesized pyrazole derivatives, including structures similar to 1-(3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone, have been explored for their antimicrobial properties. These compounds were synthesized through various chemical reactions, including cyclization and Claisen-Schmidt condensation, and their structures were confirmed via IR, 1H NMR, and 13C NMR spectroscopy. Antimicrobial susceptibility tests against Staphylococcus aureus and Escherichia coli indicated that derivatives with electron-withdrawing and electron-donating substitutions exhibited significant antibacterial activity. Molecular docking studies further supported these findings by showing potential binding interactions with bacterial proteins, highlighting the compounds' role in developing new antibacterial agents (Khumar, Ezhilarasi, & Prabha, 2018).

Anti-inflammatory and Antibacterial Agents

Another study focused on the synthesis of pyrazoline derivatives through conventional and microwave-assisted methods, revealing that the latter offers higher yields and environmental benefits. These compounds were evaluated for their anti-inflammatory and antibacterial activities, showing promising results against both in vivo and in vitro models. In silico predictions of toxicities and drug score profiles suggested that these compounds have potential as anti-inflammatory agents, with some showing potent antibacterial activity. Molecular docking results supported their biological data, indicating potential utility in medical applications (Ravula, Babu, Manich, Rika, Chary, & Ra, 2016).

Antitubercular Agents

Compounds bearing the furan nucleus, including those structurally related to the compound of interest, have been synthesized and evaluated for their antitubercular activity. These derivatives were tested against various bacterial strains, demonstrating significant antibacterial, antifungal, and antitubercular activities. Such research underscores the potential of these compounds in the development of new treatments for tuberculosis, further highlighting the broad spectrum of biological activities exhibited by these derivatives (Bhoot, Khunt, & Parekh, 2011).

Antioxidant Agents

A series of chalcone derivatives incorporating the furan nucleus were synthesized and evaluated for their antioxidant properties. These compounds were assessed in vitro against DPPH, revealing potent antioxidant activity. Molecular docking, ADMET, QSAR, and bioactivity studies provided further insights into their potential mechanisms of action and interaction with biological targets, such as protein tyrosine kinase. This research highlights the potential of these compounds as antioxidants, contributing to the development of therapeutic agents for oxidative stress-related diseases (Prabakaran, Manivarman, & Bharanidharan, 2021).

Eigenschaften

IUPAC Name |

1-[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O3/c20-15-5-3-14(4-6-15)16-12-17(18-2-1-9-26-18)23(21-16)19(24)13-22-7-10-25-11-8-22/h1-6,9,17H,7-8,10-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVYJWKEWBCXTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(2,5-difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2405609.png)

![3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxybenzaldehyde](/img/structure/B2405612.png)

amine](/img/structure/B2405615.png)

![N-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)-1-propan-2-ylpyrazole-4-sulfonamide](/img/structure/B2405619.png)

![2-(ethylthio)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2405624.png)

![1-(2-methyl-1H-indol-3-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2405628.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2405629.png)

![3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2405630.png)